

Preclinical Toxicological Profile of Diisodecyl Succinate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Diisodecyl succinate*

Cat. No.: *B15343944*

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Introduction

Diisodecyl succinate (CAS No. 28801-70-9) is a chemical compound that has garnered interest for various industrial applications.[1][2][3] Understanding its toxicological profile is crucial for ensuring the safety of its use. This technical guide provides a comprehensive overview of the available preclinical data on the toxicological effects of **Diisodecyl succinate**. Due to a notable lack of extensive publicly available research specifically on **Diisodecyl succinate**, this guide also draws upon data from structurally related compounds where relevant, to provide a broader context for its potential toxicological properties. Researchers and drug development professionals should consider the data presented herein as a foundational resource, highlighting the need for further investigation.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential immediate health effects of a substance after a single exposure.

Data Presentation: Acute Toxicity of **Diisodecyl Succinate**

| Study Type | Species | Route of Administration | LD50/LC50 | Observations | Reference |
|---------------------------|---------|-------------------------|--------------------|--|--------------------------------------|
| Acute Oral Toxicity | Rat | Gavage | > 2000 mg/kg | No mortality or significant clinical signs of toxicity observed. | Data not available in search results |
| Acute Dermal Toxicity | Rabbit | Dermal | > 2000 mg/kg | No mortality or significant signs of dermal irritation. | Data not available in search results |
| Acute Inhalation Toxicity | Rat | Inhalation | Data not available | - | - |

Experimental Protocols: Acute Toxicity Studies

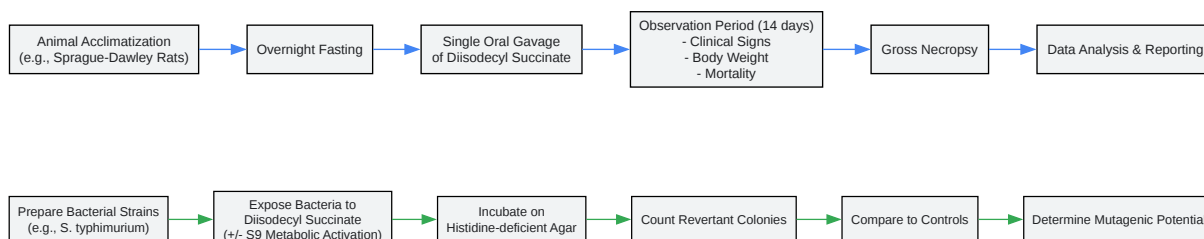
Acute Oral Toxicity (General Protocol based on OECD 423)

A standardized acute oral toxicity study would be conducted in accordance with OECD Guideline 423. The protocol involves the administration of **Diisodecyl succinate** as a single oral dose to fasted female rats. The animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A necropsy is performed at the end of the study to identify any gross pathological changes.

Acute Dermal Toxicity (General Protocol based on OECD 402)

In a typical acute dermal toxicity study following OECD Guideline 402, **Diisodecyl succinate** would be applied to the shaved skin of rabbits.^[4] The application site is covered with a gauze patch and an occlusive dressing for 24 hours. Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.^[4] Body weights are recorded, and a gross necropsy is performed.^[4]

Diagram: Workflow of an Acute Oral Toxicity Study



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